Dexoxadrol Hydrochloride Dexoxadrol Hydrochloride Dexoxadrol hydrochloride is a dissociative anaesthetic drug which has been found to be an NMDA antagonist.
Brand Name: Vulcanchem
CAS No.: 631-06-1
VCID: VC0525785
InChI: InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H/t18-,19+;/m0./s1
SMILES: C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Molecular Formula: C20H24ClNO2
Molecular Weight: 345.9 g/mol

Dexoxadrol Hydrochloride

CAS No.: 631-06-1

Cat. No.: VC0525785

Molecular Formula: C20H24ClNO2

Molecular Weight: 345.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dexoxadrol Hydrochloride - 631-06-1

Specification

CAS No. 631-06-1
Molecular Formula C20H24ClNO2
Molecular Weight 345.9 g/mol
IUPAC Name (2S)-2-[(4S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride
Standard InChI InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H/t18-,19+;/m0./s1
Standard InChI Key GYPWNVSWCIMIHQ-GRTNUQQKSA-N
Isomeric SMILES C1CCN[C@@H](C1)[C@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
SMILES C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Canonical SMILES C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Dexoxadrol hydrochloride is the hydrochloride salt of dexoxadrol, a dioxolane derivative with a piperidine backbone. Its molecular weight is 345.9 g/mol, and its IUPAC name is (2S)2[(4S)2,2diphenyl1,3dioxolan4yl]piperidinehydrochloride(2S)-2-[(4S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine hydrochloride . The compound’s stereochemistry is critical to its pharmacological activity, with the 4S,6S4S,6S configuration conferring high affinity for NMDA receptors .

Table 1: Key Chemical Properties of Dexoxadrol Hydrochloride

PropertyValueSource
Molecular FormulaC20H24ClNO2\text{C}_{20}\text{H}_{24}\text{ClNO}_{2}PubChem
Molecular Weight345.9 g/molPubChem
CAS Number (Hydrochloride)631-06-1PubChem
Parent Compound (Dexoxadrol)C20H23NO2\text{C}_{20}\text{H}_{23}\text{NO}_{2}PubChem
SMILESC1CCN[C@@H](C1)[C@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl\text{C1CCN[C@@H](C1)[C@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl}PubChem

Stereochemical Considerations

The absolute configuration of dexoxadrol hydrochloride was resolved via X-ray crystallography, confirming the 4S,6S4S,6S stereochemistry . This configuration is essential for its interaction with the PCP-binding site of NMDA receptors. Enantiomeric studies reveal stark differences in activity: dexoxadrol (the 4S,6S4S,6S isomer) exhibits 118-fold greater affinity for NMDA receptors compared to its enantiomer, levoxadrol (Ki=104 nMK_i = 104\ \text{nM} vs. 12.3 μM12.3\ \mu\text{M}) . Racemic mixtures, such as β\beta-dioxadrol, show intermediate potency, underscoring the importance of chirality in receptor binding .

Pharmacological Profile and Mechanism of Action

NMDA Receptor Antagonism

Dexoxadrol hydrochloride acts as a non-competitive antagonist at the NMDA receptor, binding to the same site as PCP and ketamine . Displacement assays using [3H]TCP[^3\text{H}]TCP (a PCP analog) demonstrate dexoxadrol’s high affinity (Ki=104 nMK_i = 104\ \text{nM}), slightly lower than PCP (Ki=65 nMK_i = 65\ \text{nM}) but significantly higher than levoxadrol . This antagonism disrupts glutamate-mediated excitatory signaling, leading to dissociative anesthesia and analgesia.

Clinical Development and Discontinuation

Reasons for Discontinuation

Development was discontinued in the 1970s due to the high incidence of adverse psychological effects. Patients receiving dexoxadrol hydrochloride frequently reported disturbing hallucinations, likened to those induced by PCP . These side effects, coupled with the emergence of safer alternatives like ketamine, led to the abandonment of dexoxadrol as a therapeutic agent.

Receptor Interactions and Stereochemical Specificity

Binding Site Dynamics

Dexoxadrol hydrochloride’s interaction with the NMDA receptor involves a hydrophobic pocket within the ion channel, overlapping with the PCP-binding site . Molecular modeling suggests that the dioxolane and piperidine moieties adopt a conformation that mimics the adamantane core of PCP, facilitating high-affinity binding . Mutagenesis studies indicate that residues such as GluN1-Leu643 and GluN2A-Trp607 are critical for dexoxadrol’s activity .

Enantiomer-Specific Activity

The stark contrast between dexoxadrol and levoxadrol highlights the stereochemical demands of the NMDA receptor. While dexoxadrol maintains robust receptor binding and behavioral effects, levoxadrol exhibits negligible activity even at micromolar concentrations . This enantioselectivity has been exploited in radioligand studies, with [3H]dexoxadrol[^3\text{H}]dexoxadrol offering superior specificity compared to [3H]PCP[^3\text{H}]PCP .

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